N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4,5-dimethyl-substituted thiazole ring linked via an acetamide group to a 4-(4-fluorophenyl)piperazine moiety. The 4-fluorophenyl group on the piperazine ring and the dimethyl substitution on the thiazole are critical structural features that influence physicochemical properties and target interactions.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-12-13(2)24-17(19-12)20-16(23)11-21-7-9-22(10-8-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPATJSZDVWBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with 4-(4-fluorophenyl)piperazine in the presence of a suitable coupling agent.
Acetylation: The final step involves acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is with a molecular weight of 348.4 g/mol. The compound features a thiazole ring and a piperazine moiety, which are critical for its biological activity.
Antidepressant Activity
Research indicates that this compound exhibits properties that may be beneficial in treating depression. Studies have shown that derivatives containing thiazole and piperazine structures can interact with serotonin receptors, potentially enhancing serotonergic neurotransmission. For instance, compounds similar to this compound have been evaluated for their ability to modulate serotonin levels in the brain, suggesting a possible antidepressant effect .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds containing the thiazole ring have shown activity against prostate cancer cells, making them candidates for further development as anticancer agents .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the effects of thiazole-piperazine hybrids on depression models in rodents. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin receptor binding affinity .
Case Study 2: Anticancer Activity
Another research effort focused on the synthesis and evaluation of thiazole-based compounds against prostate cancer. The study demonstrated that certain derivatives exhibited IC50 values in the micromolar range against androgen-independent prostate cancer cells. The findings suggest that modifications to the thiazole structure can enhance anticancer activity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent variations, molecular weights (MW), melting points (mp), and key pharmacological activities.
*Estimated based on structural similarity.
Key Observations:
- Piperazine Modifications : The 4-fluorophenyl group is conserved across most analogs, suggesting its role in target binding (e.g., π-π interactions with enzymes or receptors) .
- Melting Points : Higher melting points (e.g., 328°C for compound 30) correlate with stronger intermolecular forces, such as hydrogen bonding and aromatic stacking .
Pharmacological Activities
Antimicrobial Activity:
- Compound 4g () demonstrated activity against gram-positive bacteria, attributed to the 4-chlorophenyl-thiadiazole and 4-fluorophenyl-piperazine moieties .
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) () showed broad-spectrum antimicrobial effects, highlighting the importance of sulfonyl and halogenated aryl groups .
Anti-Inflammatory and MMP Inhibition:
- Compound 15 () inhibited MMPs, critical enzymes in inflammatory pathways, due to its p-tolyl-thiazole and 4-fluorophenyl-piperazine structure .
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) () also exhibited MMP inhibition, suggesting methoxy groups may modulate enzyme selectivity .
Anticancer Potential:
- Thiadiazole derivatives like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () showed antiproliferative activity, linked to the thiadiazole core and fluorophenyl substituents .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Fluorophenyl Group : A phenyl group substituted with a fluorine atom.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 335.41 g/mol .
Antitumor Activity
Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance, compounds with thiazole moieties have been shown to inhibit tumor cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance cytotoxicity against specific cancer types .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.98 ± 1.22 | Induction of apoptosis |
| Compound 2 | Jurkat (leukemia) | 23.30 ± 0.35 | Inhibition of Bcl-2 protein |
| N-(4,5-dimethyl...) | Various | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives can possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is believed to enhance the interaction with bacterial membranes .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 | Bactericidal |
| Compound B | Escherichia coli | >1000 | Bacteriostatic |
| N-(4,5-dimethyl...) | TBD | TBD | TBD |
Neuropharmacological Effects
The piperazine component in the compound suggests potential neuropharmacological effects. Compounds containing piperazine have been linked to anxiolytic and antidepressant activities in various studies . Further research is needed to explore these effects specifically for this compound.
Case Studies and Research Findings
A notable study evaluated the compound's efficacy against tyrosinase, an enzyme involved in melanin production. The results indicated that derivatives with a similar structure exhibited competitive inhibition of tyrosinase activity without cytotoxic effects on melanoma cells . This suggests potential applications in dermatological treatments.
Q & A
Q. What are the established synthetic routes for synthesizing N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?
- Methodological Answer : The compound’s synthesis typically involves coupling a thiazole amine derivative with a functionalized piperazine-acetamide intermediate. A common approach includes:
Thiazole Core Synthesis : Reacting 2-amino-4,5-dimethylthiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide backbone .
Piperazine-Acetamide Coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or amide bond formation.
Validation : Confirm regioselectivity using -NMR to verify the absence of byproducts (e.g., unreacted piperazine or thiazole intermediates) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software (SHELXL/SHELXS) for structure refinement, ensuring bond lengths and angles align with expected values (e.g., C–S bond in thiazole: ~1.74 Å; C–N in piperazine: ~1.47 Å) .
- Spectroscopic Validation : Cross-reference - and -NMR data with computed spectra (e.g., PubChem entries for analogous piperazine-thiazole hybrids) .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, ensuring proper negative controls (e.g., DMSO solvent) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for piperazine-thiazole coupling. ICReDD’s pipeline integrates computational predictions with high-throughput experimentation to identify optimal reaction conditions (e.g., solvent polarity, temperature) .
- Docking Studies : Predict binding affinities to biological targets (e.g., dopamine D2/D3 receptors) using AutoDock Vina, focusing on the fluorophenyl and piperazine moieties .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays with varying concentrations (e.g., 0.1–100 µM) to confirm dose-dependent trends.
- Control for Solubility : Use co-solvents (e.g., PEG-400) to address discrepancies caused by poor aqueous solubility .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., N-phenyl-2-(piperazin-1-yl)acetamide derivatives) to identify pharmacophore-specific effects .
Q. What strategies validate crystallographic data for polymorphic forms of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to assess intermolecular interactions (e.g., H-bonding, π-π stacking) in different polymorphs.
- Thermal Stability : Perform DSC/TGA to correlate structural motifs (e.g., piperazine ring conformation) with melting points/degradation profiles .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
